

# An In-depth Technical Guide to 5-Deazatetrahydrofolate Analogues

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## Compound of Interest

Compound Name: 5-DACTHF

Cat. No.: B1664632

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A Note on Nomenclature: The term "**5-DACTHF**" is not a standardized abbreviation in the scientific literature. Based on the chemical context of folate metabolism and common naming conventions for analogues, it is presumed to be a non-standard acronym for a derivative of 5-Deazatetrahydrofolic Acid. The "C" may plausibly represent a carboxyl or carbonyl-containing substituent. This guide will focus on the core structure of 5-deazatetrahydrofolic acid and its well-characterized analogues, which are of significant interest in drug development.

The full chemical name for the parent compound, 5-deaza-5,6,7,8-tetrahydrofolic acid, is (2S)-2-[[4-[[[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]methylamino]benzoyl]amino]pentanedioic acid<sup>[1]</sup>. These compounds are synthetic analogues of tetrahydrofolate (THF), a crucial coenzyme in one-carbon metabolism. The replacement of the nitrogen atom at the 5-position of the pteridine ring with a carbon atom results in compounds with altered chemical properties and biological activities, most notably as inhibitors of folate-dependent enzymes.

## Quantitative Data: Inhibitory Activities of 5-Deazatetrahydrofolate Analogues

5-Deazatetrahydrofolate derivatives have been extensively studied as inhibitors of various enzymes in the folate pathway. Their potency is often evaluated by determining their half-maximal inhibitory concentration (IC<sub>50</sub>) or their inhibition constant (K<sub>i</sub>). The following table summarizes key quantitative data for selected 5-deazatetrahydrofolate analogues.

Compound	Target Enzyme/Cell Line	Activity Type	Value	Reference
5-deaza-5,6,7,8-tetrahydroisofolic acid	MCF-7 cells	IC50	~1 $\mu$ M	<a href="#">[2]</a>
5-dH4Pte-APBA (diastereomer mixture)	Glycinamide Ribonucleotide Formyltransferase (GARFT)	Ki	47 nM	<a href="#">[3]</a>
5-deaza-5,6,7,8-tetrahydrofolic acid (DATHF)	Glycinamide Ribonucleotide Formyltransferase (GARFT)	Ki	65 nM	<a href="#">[3]</a>
7-oxo substituted 5-DATHF analogues	CCRF-CEM leukemia cells	IC50	>20 $\mu$ g/mL	<a href="#">[4]</a>
Pyrido[2,3-d]pyrimidine derivative 11	Dihydrofolate Reductase (DHFR)	IC50	6.5 $\mu$ M	<a href="#">[5]</a>
Pyrido[2,3-d]pyrimidine derivative 13	Dihydrofolate Reductase (DHFR)	IC50	7.1 $\mu$ M	<a href="#">[5]</a>
Pyrido[2,3-d]pyrimidine derivative 14	Dihydrofolate Reductase (DHFR)	IC50	8.7 $\mu$ M	<a href="#">[5]</a>
Methotrexate (Reference)	Dihydrofolate Reductase (DHFR)	IC50	5.57 $\mu$ M	<a href="#">[5]</a>

## Experimental Protocols

The synthesis and evaluation of 5-deazatetrahydrofolate analogues involve multi-step chemical synthesis and various biochemical assays.

#### Synthesis of 5-Deazatetrahydrofolate Analogues:

A common synthetic route for 5-deazatetrahydrofolic acid analogues involves the following key steps[2][4]:

- **Preparation of the Pyrido[2,3-d]pyrimidine Core:** This heterocyclic ring system, which mimics the pteridine ring of folic acid, is typically synthesized first.
- **Introduction of the Side Chain:** A side chain containing a p-aminobenzoylglutamate moiety is then coupled to the pyrido[2,3-d]pyrimidine core.
- **Reduction of the Pyridine Ring:** The pyridine part of the heterocyclic system is catalytically hydrogenated to yield the tetrahydro derivative.

For instance, the synthesis of 5-deaza-5,6,7,8-tetrahydroisofolic acid has been achieved through the reductive condensation of 2,6-diamino-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidine with di-tert-butyl N-(4-formylbenzoyl)-L-glutamate, followed by deprotection[2].

#### In Vitro Biological Evaluation:

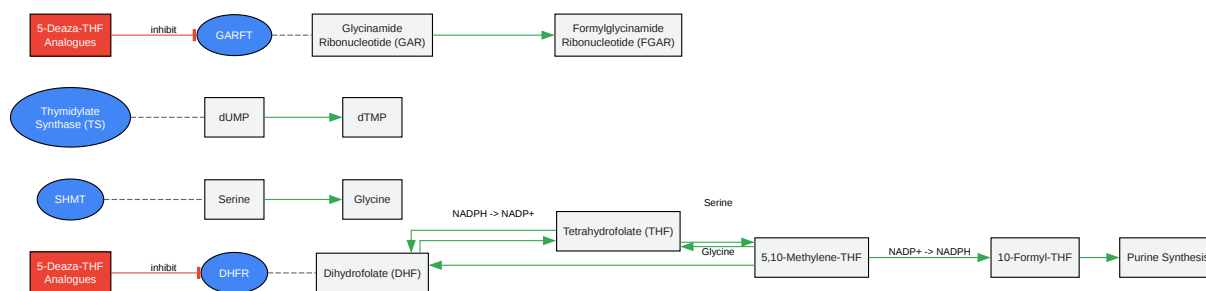
The inhibitory activity of these analogues is assessed using various experimental protocols:

- **Enzyme Inhibition Assays:** The ability of the compounds to inhibit specific enzymes like dihydrofolate reductase (DHFR) or glycinamide ribonucleotide formyltransferase (GARFT) is measured. This typically involves incubating the purified enzyme with its substrate and a range of concentrations of the inhibitor. The rate of the enzymatic reaction is then measured, often spectrophotometrically, to determine the IC<sub>50</sub> or K<sub>i</sub> value[5].
- **Cell Growth Inhibition Assays:** The cytotoxic or cytostatic effects of the compounds on cancer cell lines (e.g., MCF-7, CCRF-CEM) are evaluated. Cells are cultured in the presence of varying concentrations of the analogue, and cell viability is measured after a specific incubation period using assays like the MTT or trypan blue exclusion assay to determine the IC<sub>50</sub> value[2][4].

## Signaling Pathways and Experimental Workflows

### Folate Metabolism and the Site of Action of 5-Deazatetrahydrofolate Analogues:

The following diagram illustrates the central role of tetrahydrofolate in one-carbon metabolism and highlights where 5-deazatetrahydrofolate analogues exert their inhibitory effects. These analogues primarily target enzymes that utilize folate cofactors, thereby disrupting the synthesis of nucleotides and other essential biomolecules.

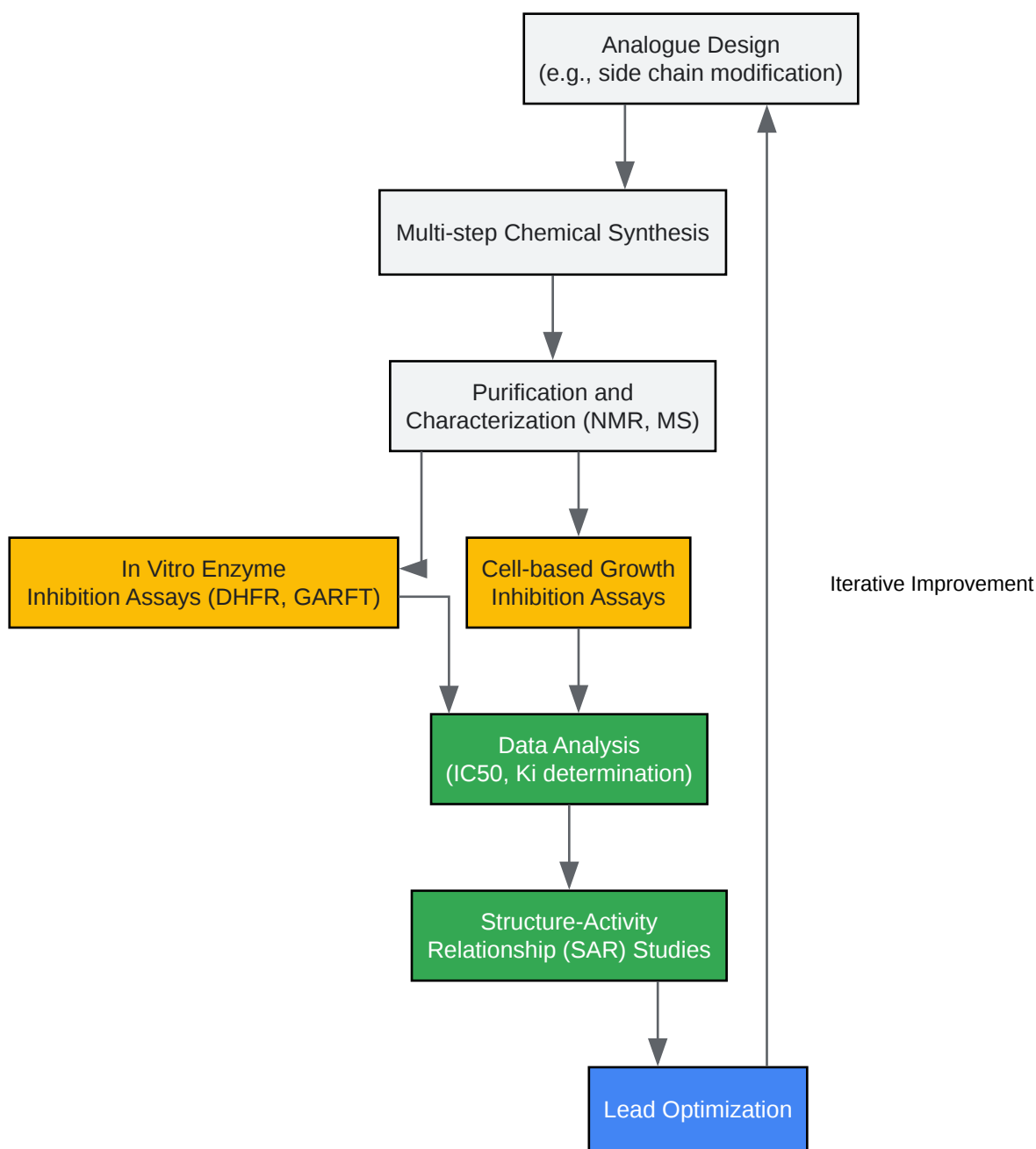


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Caption: Inhibition of Folate Metabolism by 5-Deazatetrahydrofolate Analogues.

### Workflow for Synthesis and Evaluation of 5-Deazatetrahydrofolate Analogues:

The following diagram outlines a typical workflow for the development and characterization of novel 5-deazatetrahydrofolate analogues as potential therapeutic agents.



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Caption: Drug Development Workflow for 5-Deazatetrahydrofolate Analogues.

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## References

- 1. 5-Deaza-5,6,7,8-tetrahydrofolic acid | C<sub>20</sub>H<sub>24</sub>N<sub>6</sub>O<sub>6</sub> | CID 135625342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 5-deazaisofolic acid, 5-deaza-5,6,7,8-tetrahydroisofolic acid, and their N<sup>9</sup>-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Side chain modified 5-deazafolate and 5-deazatetrahydrofolate analogues as mammalian folylpolyglutamate synthetase and glycinamide ribonucleotide formyltransferase inhibitors: synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 7-oxo substituted analogues of 5-deaza-5,6,7,8-tetrahydrofolic acid (5-DATHF) and 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydrofolate reductase inhibition effect of 5-substituted pyrido[2,3-d]pyrimidines: Synthesis, antitumor activity and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
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